molecular formula C20H26N4O B5472081 1,9-dimethyl-4-(quinolin-8-ylcarbonyl)-1,4,9-triazaspiro[5.5]undecane

1,9-dimethyl-4-(quinolin-8-ylcarbonyl)-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B5472081
M. Wt: 338.4 g/mol
InChI Key: NIZMZDMDQAETKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The spirocyclic structure suggests that the molecule may have a three-dimensional shape. The presence of nitrogen atoms in the triaza-spiro ring could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is often reactive and may undergo reactions such as nucleophilic addition or reduction. The quinoline group could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. Quinoline derivatives are found in many drugs and have various biological activities .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. If it’s intended to be a drug, studies could be conducted to determine its efficacy, pharmacokinetics, and safety .

Properties

IUPAC Name

(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-quinolin-8-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-22-11-8-20(9-12-22)15-24(14-13-23(20)2)19(25)17-7-3-5-16-6-4-10-21-18(16)17/h3-7,10H,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMZDMDQAETKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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